(4Z)-4-[2-(2-fluoro-5-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
4-[(2-fluoro-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a fluorinated nitrophenyl group, a hydrazono linkage, and a pyrazole ring
Preparation Methods
The synthesis of 4-[(2-fluoro-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dioxane. Triethylamine is often used as a base to facilitate the reaction . The reaction mixture is heated until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
4-[(2-fluoro-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(2-fluoro-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other hydrazono-pyrazole derivatives, such as:
- 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- Thiazolyl-pyrazole derivatives These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluorinated nitrophenyl group in 4-[(2-fluoro-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C11H9FN6O3S |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-[(2-fluoro-5-nitrophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H9FN6O3S/c1-5-9(10(19)17(16-5)11(13)22)15-14-8-4-6(18(20)21)2-3-7(8)12/h2-4,16H,1H3,(H2,13,22) |
InChI Key |
NRQDCKKBSUKCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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